molecular formula C7H10O2 B3265510 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one CAS No. 405910-68-1

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one

Cat. No.: B3265510
CAS No.: 405910-68-1
M. Wt: 126.15 g/mol
InChI Key: KDWKXQAAHXFYFX-UHFFFAOYSA-N
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Description

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is an organic compound that features a pyran ring fused with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methyl-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is then warmed to room temperature, diluted with water and ethyl acetate, and stirred vigorously. The organic layer is separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The ketone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Wittig reagents can be used to form substituted alkenes.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted alkenes.

Scientific Research Applications

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyran ring can interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity.

    Tetrahydropyran: Another related compound used as a protecting group in organic synthesis.

Uniqueness: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is unique due to its combination of a pyran ring and an ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-(3,6-dihydro-2H-pyran-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)7-2-4-9-5-3-7/h2H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWKXQAAHXFYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665796
Record name 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405910-68-1
Record name 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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